1,3-Benzodioxole-4,5-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzodioxole-4,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXFIDXRXIOGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331343 | |
| Record name | 1,3-benzodioxole-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500862-27-1 | |
| Record name | 1,3-benzodioxole-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Benzodioxole 4,5 Diamine and Its Precursors
Strategies for Regioselective Functionalization of 1,3-Benzodioxole (B145889) Scaffolds
The 1,3-benzodioxole core is an electron-rich aromatic system, which makes it highly reactive towards electrophilic substitution. However, controlling the position of incoming functional groups (regioselectivity) is a critical challenge. The methylenedioxy group (-O-CH₂-O-) is an ortho-, para-directing group. For the synthesis of 1,3-Benzodioxole-4,5-diamine, functionalization is required at the 4- and 5-positions, which are ortho to the dioxole oxygen atoms.
Electrophilic Aromatic Substitution: Nitration is a key electrophilic substitution reaction used to introduce precursor nitro groups onto the benzodioxole ring. The reaction of 1,3-benzodioxole with nitrating agents like nitric acid in sulfuric or acetic acid typically yields the 5-nitro derivative as the major product. prepchem.com Achieving dinitration at the desired 4- and 5-positions requires forcing conditions and careful control to avoid side reactions. The synthesis of 4,5-dinitro-1,3-benzodioxole (also named 5,6-dinitro-1,3-benzodioxole) is a crucial step, which can then be reduced to the target diamine. The nitration of substituted benzodioxole derivatives, such as those derived from catechol, has also been explored to achieve specific substitution patterns. researchgate.net
C-H Functionalization and Directed Metalation: Modern synthetic methods offer more precise control over regioselectivity. Iridium-catalyzed C-H borylation can selectively introduce boryl groups onto the benzodioxole ring, which can then be converted to other functionalities. iucr.org For instance, C-H borylation of 2,1,3-benzothiadiazole, a related heterocyclic system, allows for regioselective functionalization at the C5 position. iucr.org Similar strategies could potentially be adapted for 1,3-benzodioxole. Direct arylation, catalyzed by palladium, has been shown to be highly regioselective for the 4-position of 1,3-benzodioxole, highlighting the influence of the reaction conditions and ligands on directing functionalization. google.com
Approaches to Introducing Vicinal Diamine Moieties onto Aromatic Systems
Vicinal diamines (1,2-diamines) are important structural motifs, and various synthetic methods have been developed to install them on aromatic rings. nih.gov These general strategies provide a foundation for the specific synthesis of this compound.
Reduction of Dinitro Compounds: The most traditional and widely used method is the reduction of vicinal dinitroarenes. Aromatic compounds are first dinitrated, and the resulting dinitro derivative is then reduced to the corresponding diamine. Common reducing agents include hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Pd/C), tin (Sn), or iron (Fe) in acidic media. masterorganicchemistry.com This approach is exemplified by the synthesis of 1,2-dimethoxy-4,5-diaminobenzene from 1,2-dimethoxy-4,5-dinitrobenzene (B14551) using H₂/Pd-C. masterorganicchemistry.com
Diamination of Alkenes: The direct diamination of alkenes is an atom-economical approach to synthesizing 1,2-diamines. nih.gov While this is more common for aliphatic systems, related strategies can be envisioned for precursors derived from the benzodioxole core.
From Aldehydes and Imines: Novel methods include the conversion of aromatic aldehydes into vicinal diamines. One such strategy involves the conversion of aldehydes into 2-azaallyl anions, which then react with N-Ts imines to produce 1,2-diamine derivatives with good yields and diastereoselectivity. researchgate.net Another approach is a one-pot, three-step process starting from aldehydes, which are transformed into diamines via a Darzens reaction, treatment with an amine, and subsequent reduction.
Ring-Opening of Aziridines: The catalytic aminolysis of meso-aziridines provides an efficient route to chiral 1,2-diamines. nih.gov This method involves opening the three-membered aziridine (B145994) ring with an amine nucleophile.
Development of Novel Synthetic Routes to this compound
The synthesis of this compound primarily relies on the functionalization of the pre-formed benzodioxole ring system.
This pathway is the most established route to aromatic vicinal diamines, including this compound. The process involves two main steps: dinitration followed by reduction.
Dinitration: 1,3-Benzodioxole is treated with a strong nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the aromatic ring, yielding 4,5-dinitro-1,3-benzodioxole.
Reduction: The resulting 4,5-dinitro-1,3-benzodioxole is then reduced to form this compound. This reduction can be achieved using several methods:
Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) over a noble metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. masterorganicchemistry.com For example, 4-amino-2,2-difluoro-5-nitro-1,3-benzodioxole is hydrogenated using 10% Pd/C in methanol (B129727) to yield the corresponding diamine. A similar process can be applied to the dinitro precursor.
Metal-Acid Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are also effective for reducing nitroarenes.
A process for the selective reduction of dinitrobenzenes to nitroanilines using a palladium catalyst in combination with iron or iron salts has been developed, which could potentially be adapted for the partial reduction of 4,5-dinitro-1,3-benzodioxole if a nitro-amino intermediate were desired. scirp.org
| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Room temp. to moderate temp., 1-50 atm H₂ | Clean byproducts (H₂O), high yields | Requires specialized hydrogenation equipment, catalyst can be expensive |
| Metal-Acid Reduction | Fe/HCl, Sn/HCl | Reflux in acid | Inexpensive reagents, robust | Stoichiometric amounts of metal required, acidic waste streams |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | Pd/C, 80°C | Avoids use of gaseous H₂, mild conditions | Byproduct formation, may require excess reagent |
Modern synthetic chemistry offers pathways that could potentially form the diamine through more direct C-N bond-forming reactions, avoiding the dinitro intermediate.
Electrophilic Amination: These strategies use nitrogen sources that act as electrophiles to react with a nucleophilic carbon, such as an organometallic derivative of benzodioxole or an enolate equivalent. organic-chemistry.org While a direct two-fold electrophilic amination to form a vicinal diamine is challenging, a stepwise approach could be envisioned.
Reductive Amination: This powerful method typically involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. To synthesize this compound, one could hypothetically start with a diketone precursor on the benzodioxole ring, followed by a double reductive amination with an ammonia (B1221849) source. Catalytic reductive amination of carbonyl compounds with nitro compounds offers a one-pot method to form secondary amines, combining nitro reduction and reductive amination in a single process.
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient route to complex molecules.
Photo-induced Mannich Reaction: A recently developed photo-induced, multi-component reaction enables the synthesis of unsymmetrical 1,2-diamines from an aldehyde, a primary amine, and a 2-iodobenzamide (B1293540) derivative. This method proceeds without transition metals or photosensitizers. While this specific protocol yields unsymmetrical diamines, its principles could inspire new routes to symmetrical diamines like the target compound.
Aryne-based MCRs: Reactions involving aryne intermediates, an imine, and carbon dioxide have been reported to produce benzoxazinones. The high reactivity of arynes allows for the rapid construction of substituted aromatic systems, which could be a potential, though complex, strategy for building the functionalized benzodioxole core.
Optimization of Reaction Conditions and Process Efficiency
Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring purity, and improving process sustainability.
Catalyst and Solvent Selection: In catalytic hydrogenations, the choice of catalyst (e.g., Pd, Pt, Ni) and solvent can significantly affect reaction rates and selectivity. For reductive aminations, various reducing agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are used, each with specific reactivity profiles. The choice of solvent, such as dichloroethane (DCE) or methanol, and the use of acid catalysts can also be critical.
Temperature and Reaction Time: For nitration reactions, temperature control is paramount to prevent over-nitration and the formation of undesired isomers. Similarly, in reduction and coupling reactions, optimizing temperature and reaction time is necessary to ensure complete conversion while minimizing byproduct formation.
Flow Chemistry: For industrial-scale synthesis, converting batch processes to continuous flow systems can offer significant advantages in safety, scalability, and consistency. Continuous flow nitration, for example, allows for precise control over reaction parameters, leading to improved safety and product purity.
| Parameter | Variable | Effect on Reaction | Example/Reference |
|---|---|---|---|
| Reducing Agent | NaBH₃CN vs. NaBH(OAc)₃ | Selectivity for imine reduction over carbonyl reduction. NaBH(OAc)₃ is often preferred for being less toxic. | |
| Solvent | DCE, THF, Acetonitrile (B52724), Methanol | Affects solubility of reagents and stability of intermediates. DCE is a common choice. | |
| Catalyst | Acetic Acid, Ti(OiPr)₄ | Acid catalysts accelerate imine formation, especially for ketones. | |
| pH | Acidic (pH 4-5) | Optimal for imine formation and subsequent reduction of the iminium ion. |
Asymmetric Synthesis and Chiral Resolution of this compound Enantiomers
The concepts of asymmetric synthesis and chiral resolution are not applicable to the compound this compound. This is because the molecule is achiral, meaning it is superimposable on its mirror image and therefore does not exist as a pair of enantiomers.
A molecule's chirality, or "handedness," arises from the absence of any internal plane of symmetry or center of inversion. In the case of this compound, the molecule possesses a plane of symmetry that runs through the dioxole ring and bisects the benzene (B151609) ring between the two amino groups. The presence of this symmetry element means the molecule is achiral.
Asymmetric synthesis refers to a chemical reaction that preferentially produces one enantiomer or diastereomer over another. Since this compound does not have enantiomers, there is no basis for employing asymmetric synthesis to produce a specific stereoisomer of this compound.
Similarly, chiral resolution is the process of separating a racemic mixture (an equal mixture of two enantiomers) into its individual enantiomeric components. As this compound is achiral and does not form racemic mixtures, chiral resolution is not a relevant procedure.
While this compound itself is achiral, it can be used as a starting material to synthesize chiral molecules. In such cases, the chirality would be introduced in a subsequent reaction step by the addition of a chiral reagent or catalyst, or by reacting it with a chiral substrate. However, the synthesis and resolution would apply to the resulting chiral derivative and not to the this compound precursor itself.
Derivatization and Functionalization Chemistry of 1,3 Benzodioxole 4,5 Diamine
Amine Reactivity: Acylation, Sulfonylation, and Alkylation Studies
The presence of two primary amine groups on the 1,3-benzodioxole (B145889) ring dictates the fundamental reactivity of 1,3-benzodioxole-4,5-diamine. These nucleophilic centers readily participate in a variety of chemical transformations, including acylation, sulfonylation, and alkylation.
Acylation reactions introduce an acyl group onto the amine nitrogen. This is a widely used transformation for the synthesis of amides, which are prevalent in many biologically active compounds. nih.gov The acylation of the related 1,3-benzodioxole has been studied in a continuous process, demonstrating the feasibility of such reactions on this core structure. nih.govnih.gov For instance, the Friedel–Crafts acylation of 1,3-benzodioxole is a key step in the synthesis of various industrial intermediates. nih.govresearchgate.net While direct acylation studies on this compound are not extensively detailed in the provided results, the reactivity of the parent ring suggests that the diamino derivative would readily undergo acylation with reagents like acid chlorides or anhydrides under appropriate conditions.
Sulfonylation , the reaction with a sulfonyl-containing reagent, leads to the formation of sulfonamides. Biochemical reagents based on 1,3-benzodioxole have been noted for their potential use in sulfonylation reactions. targetmol.com This functionalization can significantly alter the electronic and steric properties of the parent molecule.
Alkylation involves the introduction of an alkyl group onto the amine nitrogen. This can be achieved using various alkylating agents. For example, the alkylation of 5-nitro-4,6-diaminopyrimidine with 1,3-benzodioxole-5-methyl bromide has been reported, indicating the feasibility of alkylating amino groups in the presence of the benzodioxole moiety. vulcanchem.com
Formation of Imine and Schiff Base Derivatives
The reaction of the primary amine groups of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. nih.govjournalspub.infomdpi.com These compounds, characterized by the C=N double bond, are versatile intermediates in organic synthesis and have been a subject of extensive research due to their wide range of applications. nih.gov
The synthesis of Schiff bases typically involves the condensation of a primary amine with a carbonyl compound. mdpi.com This reaction is often reversible and can be driven to completion by removing the water formed during the reaction. researchgate.net For instance, the condensation of phthalazine-1,4-diamine (B101257) with 1,3-benzodioxole-5-carbaldehyde results in the formation of a bis-Schiff base. This suggests that this compound can react with two equivalents of an aldehyde to form a di-imine derivative. The formation of such derivatives can be catalyzed by acids or bases.
Table 1: Examples of Schiff Base Formation
| Reactants | Product Type | Reference |
|---|---|---|
| Phthalazine-1,4-diamine and 1,3-benzodioxole-5-carbaldehyde | Bis-Schiff Base | |
| Primary Amine and Aldehyde/Ketone | Imine (Schiff Base) | mdpi.com |
Cyclocondensation Reactions Leading to Heterocyclic Systems
The vicinal diamine functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of a new ring by the reaction of the two amine groups with a suitable bifunctional electrophile.
One common example is the formation of benzimidazoles. The condensation of o-phenylenediamines with aldehydes or carboxylic acid derivatives is a well-established method for synthesizing benzimidazoles. nbu.ac.in For instance, 2-phenyl-(3,4-methylenedioxy)benzimidazole has been synthesized from o-phenylenediamine (B120857) and 1,3-benzodioxole-5-carbonyl chloride. nbu.ac.in This suggests that this compound could similarly react with various reagents to form fused heterocyclic systems.
The synthesis of pyrazolo-pyrazinones through cyclocondensation has also been described, indicating another potential route for elaborating the this compound core. vulcanchem.com These reactions significantly expand the chemical space accessible from this starting material, leading to compounds with diverse structural features and potential biological activities.
Palladium-Catalyzed Coupling Reactions for Extended Molecular Architectures
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. nih.govuwindsor.camdpi.com These reactions have been successfully applied to 1,3-benzodioxole derivatives to create extended molecular systems. researchgate.net
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is a widely used palladium-catalyzed reaction. researchgate.net For example, new 1,3-benzodioxole derivatives have been prepared in good yields via the Suzuki-Miyaura coupling of a brominated 1,3-benzodioxole intermediate with various boronic acids. researchgate.net This demonstrates the feasibility of using palladium catalysis to introduce aryl or other substituents onto the benzodioxole ring system.
The Sonogashira coupling, another important palladium-catalyzed reaction, allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction has been used to synthesize highly substituted indoles from 3-iodoindoles. nih.gov Given the potential to introduce halogen atoms onto the this compound core, subsequent Sonogashira coupling could be employed to attach alkyne-containing fragments.
Furthermore, palladium-catalyzed C-N and C-O bond-forming reactions have been used to functionalize 4-bromo-7-azaindoles with various amines, amino acid esters, and phenols. beilstein-journals.org This highlights the potential for similar transformations on halogenated derivatives of this compound to introduce a wide range of functional groups.
Table 2: Palladium-Catalyzed Reactions on Benzodioxole and Related Systems
| Reaction Type | Substrates | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromo-1,3-benzodioxole and Boronic Acids | PdCl2(PPh3)2, PPh3, K2CO3 | Arylated 1,3-benzodioxoles | researchgate.net |
| Sonogashira Coupling | 3-Iodoindoles and Terminal Acetylenes | Pd/Cu catalyst | 1,2,3-Trisubstituted indoles | nih.gov |
| C-N/C-O Coupling | 4-Bromo-7-azaindoles and Amines/Phenols | Pd catalyst, ligand, base | Aminated/Oxy-substituted azaindoles | beilstein-journals.org |
| Direct Arylation | 1,3-Benzodioxole and Aryl Bromides | Na2PdCl4, pivalic acid, K2CO3 | 4-Aryl-1,3-benzodioxoles | researchgate.net |
Chemo- and Regioselectivity in Diamine Functionalization
When performing chemical transformations on a molecule with multiple reactive sites, such as this compound, achieving chemo- and regioselectivity is a critical challenge. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preferential reaction at one position over another.
In the case of this compound, the two primary amine groups are electronically similar, which can make selective functionalization difficult. However, subtle differences in their steric and electronic environments, potentially influenced by reaction conditions or the presence of directing groups, could be exploited to achieve selectivity. For instance, in the functionalization of other aromatic diamines, the choice of catalyst and ligands has been shown to influence the regioselectivity of the reaction.
The direct arylation of 1,3-benzodioxole has been shown to be highly regioselective, yielding the 4-substituted product. researchgate.net This selectivity is influenced by the nature of the amide ligand and the concentration of reactants. researchgate.net Similarly, the regioselective metalation and functionalization of unprotected halobenzoic acids have been achieved, demonstrating that control over reaction sites is possible even in seemingly challenging substrates. researchgate.net
For this compound, achieving mono-functionalization would likely require careful control of stoichiometry and reaction conditions, such as low temperatures and slow addition of the electrophile. The use of protecting groups, where one amine is temporarily blocked to allow the other to react, is another common strategy to achieve regioselectivity. The development of enzymatic or biocatalytic methods could also offer a high degree of selectivity in the functionalization of such diamines. acs.org
Computational and Theoretical Investigations of 1,3 Benzodioxole 4,5 Diamine
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These in silico studies offer insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For 1,3-benzodioxole (B145889) derivatives, DFT calculations, often employing basis sets like the Double Numerical plus Polarization (DNP), are used to construct and optimize molecular structures. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles.
By mapping the potential energy surface, DFT can identify stable isomers, transition states, and energy barriers for various chemical reactions. This information is crucial for understanding the conformational flexibility of the molecule and the feasibility of different reaction pathways.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 1,3-benzodioxole derivatives, FMO analysis helps in predicting the sites and likelihood of electrophilic and nucleophilic attacks.
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzodioxole Derivatives
| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2H-1,3-benzodioxol-5-yl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate | -5.67 | -1.94 | 3.73 |
Note: Data is illustrative of computational findings for related benzodioxole structures. researchgate.netx-mol.com
The distribution of electron density within a molecule is key to understanding its reactivity and intermolecular interactions. Mulliken population analysis is a method used to assign partial charges to individual atoms, providing a picture of the charge distribution. researchgate.net These calculated charges help identify atoms that are electron-rich (nucleophilic) or electron-deficient (electrophilic).
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It highlights regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For instance, in one study on a 1,3-benzodioxole derivative, analysis of the Mulliken charge identified a specific oxygen atom as the most favorable site for protonation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 1,3-benzodioxole, QSAR studies can predict their efficacy in various applications, such as corrosion inhibition or pharmacological activity. researchgate.netnih.gov
These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. Descriptors can be derived from quantum chemical calculations and include:
Electronic Descriptors: EHOMO, ELUMO, energy gap (ΔE), dipole moment, and atomic charges.
Topological Descriptors: Parameters related to molecular size, shape, and branching.
Steric Descriptors: Descriptors related to the three-dimensional arrangement of atoms.
A successful QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov
Table 2: Common Descriptors Used in QSAR Models for Aromatic Compounds
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Quantum Chemical | EHOMO, ELUMO, ΔE, Dipole Moment, Mulliken Charges | Electronic properties, reactivity |
| Thermodynamic | Heat of formation, Solvation energy | Stability, interaction with solvent |
| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |
| Topological | Connectivity indices, Wiener index | Molecular connectivity and branching |
Molecular Docking and Dynamics Simulations with Target Macromolecules
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This technique is instrumental in drug discovery for understanding how a potential drug molecule might interact with its biological target. For derivatives of 1,3-benzodioxole, docking studies can elucidate their binding mode within the active site of an enzyme or receptor.
For example, derivatives of N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) were studied through molecular docking with the auxin receptor TIR1, revealing a strong binding ability. researchgate.net Such studies provide detailed information on intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The binding energy, often calculated as a docking score, provides an estimate of the binding affinity. researchgate.net
Molecular dynamics (MD) simulations can then be used to study the behavior of the ligand-receptor complex over time, providing insights into its stability and the conformational changes that may occur upon binding.
Table 3: Illustrative Molecular Docking Results for a Benzodioxole Derivative with a Target Protein
| Parameter | Value |
|---|---|
| Docking Score (Binding Energy) | -8.9 kcal/mol |
| MM-GBSA | -31.5 kcal/mol |
| Key Interacting Residues | ASP94, ASP98, THR100, GLU102 |
| Types of Interactions | Hydrogen Bonding, Hydrophobic Interactions |
Note: Data is based on findings for related heterocyclic compounds to illustrate the outputs of docking studies. researchgate.netresearchgate.net
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods are also employed to predict spectroscopic properties, which can aid in the characterization of synthesized compounds. DFT calculations can provide accurate predictions of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible electronic excitation energies. nih.gov Comparing these predicted spectra with experimental data can help confirm the structure of a molecule.
Furthermore, computational chemistry can be used to explore and predict reaction pathways. nih.gov By calculating the energies of reactants, products, and transition states, it is possible to determine the thermodynamics and kinetics of a proposed reaction. This allows for the in silico screening of different synthetic routes to identify the most efficient and viable methods for producing 1,3-Benzodioxole-4,5-diamine and its derivatives.
Reactivity and Mechanistic Studies Involving 1,3 Benzodioxole 4,5 Diamine
Nucleophilic Character of the Amine Centers
The primary amine groups at the 4 and 5 positions of the 1,3-benzodioxole (B145889) ring are significant centers of nucleophilicity. The lone pair of electrons on the nitrogen atoms can readily attack electrophilic species, leading to a variety of chemical transformations. This reactivity is characteristic of aromatic amines and is a cornerstone of their synthetic utility.
One illustrative example of the nucleophilic character of aromatic amines is their reaction with 1,3-dicarbonyl compounds. While specific studies on 1,3-Benzodioxole-4,5-diamine are not prevalent, a general mechanism for the synthesis of N-aryl-4,5-unsubstituted pyrroles from aromatic amines provides a plausible reaction pathway. This process, catalyzed by a Lewis acid such as aluminum(III) chloride, involves a [1 + 2 + 2] annulation. A plausible mechanism begins with the reaction of the aromatic amine with α-bromoacetaldehyde acetal (B89532) to form an imine intermediate, which then tautomerizes to an enamine. Concurrently, the 1,3-dicarbonyl compound is activated by the Lewis acid. The enamine then attacks the activated dicarbonyl compound, followed by an intramolecular electrophilic substitution to form a pyrrole (B145914) ring. This type of reaction highlights the potential of the amine centers in this compound to act as nucleophiles in the construction of new heterocyclic systems. nih.gov
The nucleophilicity of the amine groups can be modulated by the electronic nature of the benzodioxole ring. The electron-donating nature of the methylenedioxy group enhances the electron density on the aromatic ring, which in turn can influence the basicity and nucleophilicity of the attached amine functionalities.
Electrophilic Attack on the Benzodioxole Aromatic Ring
While specific studies on the electrophilic substitution of this compound are limited, the behavior of the parent compound, 1,3-benzodioxole, provides valuable insights. For instance, the nitration of 1,3-benzodioxole with nitric acid in glacial acetic acid proceeds to give 5-nitro-1,3-benzodioxole (B1580859) in high yield. prepchem.com This indicates a preference for substitution at the position para to one of the oxygen atoms of the dioxole ring.
Similarly, the acylation of 1,3-benzodioxole, a Friedel-Crafts type reaction, has been studied. The reaction of 1,3-benzodioxole with propionic anhydride (B1165640) in the presence of a heterogeneous acid catalyst can yield 1-(benzo[d] nih.govresearchgate.netdioxol-5-yl)propan-1-one. nih.govunimi.itresearchgate.net This further demonstrates the propensity of the benzodioxole ring to undergo electrophilic attack, with substitution occurring at the 5-position.
In the case of this compound, the two amino groups are powerful activating and ortho-, para-directing groups. Therefore, electrophilic substitution would be expected to occur at the positions ortho or para to the amine groups. The precise regioselectivity would likely be influenced by steric factors and the specific electrophile used.
Oxidation and Reduction Chemistry of the Diamine Functionality
The diamine functionality of this compound is susceptible to oxidation, a reaction that can lead to the formation of quinone-like structures. The electron-rich nature of the benzodioxole ring system can facilitate this oxidation process.
A notable example of this reactivity is the synthesis of 1,3-dioxolo[4,5-b]phenazines. This transformation is achieved through the ferric chloride oxidation of the corresponding o-phenylenediamines in the presence of an aldehyde. This reaction provides a direct route to complex heterocyclic systems, leveraging the oxidative coupling of the diamine. researchgate.net The formation of phenazine (B1670421) derivatives is a characteristic reaction of aromatic ortho-diamines and highlights the synthetic potential of this compound in this context. chempedia.info
The general reaction for the formation of phenazine derivatives from o-phenylenediamines and α-dicarbonyl compounds involves a condensation reaction. While the ferric chloride oxidation represents a direct oxidative route, the underlying principle of forming the dihydrophenazine intermediate, which is then oxidized to the aromatic phenazine, is a key aspect of the chemistry of ortho-diamines.
Further research into the oxidation of this compound could reveal pathways to novel quinone derivatives, which are a class of compounds with diverse biological activities. The reduction of any resulting oxidized species back to the diamine would also be a chemically significant transformation, completing a redox cycle for this functionality.
Coordination Chemistry: Formation of Metal Complexes
The two adjacent amine groups in this compound provide an excellent bidentate chelation site for metal ions. The ability of ortho-diamines to form stable complexes with a variety of transition metals is well-documented. These complexes often exhibit interesting electronic and structural properties.
While specific studies on the coordination complexes of this compound are not widely available, the coordination chemistry of related Schiff base ligands derived from 1,3-benzodioxole derivatives provides a strong indication of its potential. For example, Schiff base ligands prepared from piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) and various amines have been shown to form stable complexes with transition metals such as Cu(II), Zn(II), Ni(II), and Cd(II). researchgate.net In these complexes, the metal ion is often coordinated through the imine nitrogen and another donor atom from the amine portion of the ligand.
Given the presence of two proximate nitrogen donor atoms, this compound is expected to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The coordination of the diamine to a metal center can significantly alter its chemical and physical properties, including its redox potential and reactivity.
The study of such metal complexes is an active area of research, with potential applications in catalysis, materials science, and medicinal chemistry. The specific coordination geometry and the electronic structure of the resulting complexes would depend on the nature of the metal ion and the reaction conditions.
| Metal Ion | Potential Coordination Number | Potential Geometry |
| Cu(II) | 4 or 6 | Square planar or octahedral |
| Ni(II) | 4 or 6 | Square planar or octahedral |
| Zn(II) | 4 | Tetrahedral |
| Co(II) | 4 or 6 | Tetrahedral or octahedral |
| Pt(II) | 4 | Square planar |
| Pd(II) | 4 | Square planar |
Elucidation of Reaction Mechanisms and Kinetics
The elucidation of reaction mechanisms and the study of reaction kinetics provide fundamental insights into the reactivity of a chemical compound. For this compound, detailed mechanistic and kinetic studies are essential for understanding and optimizing its chemical transformations.
While specific mechanistic investigations for reactions involving this compound are not extensively reported in the literature, the general principles of the reactions it undergoes can be inferred from related systems. For example, the mechanism of electrophilic aromatic substitution on the benzodioxole ring would proceed through a standard arenium ion intermediate. The rate of this reaction would be significantly influenced by the strong activating effect of the two amino groups.
The condensation reactions of the diamine functionality, such as the formation of phenazines, would likely proceed through a series of nucleophilic addition and dehydration steps. A plausible mechanism for the reaction with a 1,2-dicarbonyl compound would involve the initial formation of a diimine, followed by cyclization and subsequent oxidation to the aromatic phenazine.
Kinetic studies of these reactions would provide valuable data on reaction rates, activation energies, and the influence of various parameters such as temperature, concentration, and catalyst. Such studies are crucial for the rational design of synthetic routes and for understanding the factors that control the outcome of a chemical reaction. The application of computational chemistry could also provide theoretical insights into the transition states and reaction pathways involved in the reactions of this compound.
Applications of 1,3 Benzodioxole 4,5 Diamine in Chemical Synthesis and Materials Science
Role as a Building Block in Complex Organic Synthesis
Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular architectures. Chiral diamines, in particular, are crucial building blocks for constructing stereoselective catalysts and are critical components in the synthesis of various important compounds. researchgate.net
1,3-Benzodioxole-4,5-diamine serves as a key intermediate and precursor in the creation of more elaborate chemical compounds. chemicalbook.com The diamine functionality provides two reactive sites for forming new carbon-carbon and carbon-heteroatom bonds. This allows for its incorporation into larger, multifunctional molecular systems. The rigid benzodioxole scaffold imparts a defined spatial orientation to the substituents, which is a critical factor in designing molecules with specific three-dimensional shapes and functionalities. This modular approach is a powerful route to complex nanostructured materials and plays a fundamental role in medicinal chemistry, organic chemistry, and material chemistry. semanticscholar.org
Utilization as Chiral Ligands and Organocatalysts in Asymmetric Transformations
The development of catalysts for asymmetric synthesis is a cornerstone of modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule. Chiral diamines have proven to be highly effective in this regard, both as ligands for transition metals and as organocatalysts. researchgate.netchemrxiv.org
When used as a ligand, this compound can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. For instance, chiral diamine ligands have demonstrated excellent reactivity and stereoselectivity in various asymmetric addition reactions, producing products in high yields and enantiomeric ratios. chemrxiv.org
As an organocatalyst, the diamine itself can facilitate enantioselective transformations. Organocatalysis offers advantages such as low toxicity and insensitivity to moisture and air. nih.gov Chiral diol-based scaffolds like BINOL and tartaric acid derivatives are widely used to induce enantioselectivity by creating a chiral environment for the transformation. nih.gov Similarly, the diamine scaffold of this compound can be derivatized to create catalysts that promote reactions with high stereocontrol.
Table 1: Representative Asymmetric Transformations Using Chiral Diamine Catalysts
| Reaction Type | Catalyst System | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Addition | Chiral Diamine Ligand | Aldehydes/Ketones | Excellent yields and high enantiomeric ratios. | chemrxiv.org |
| Asymmetric Propargylation | Diol-based Organocatalyst | Ketones | High enantioselectivities (e.g., 92:8 er). | nih.gov |
| Asymmetric Crotylboration | Diol-based Organocatalyst | Acyl Imines | High diastereoselectivity and enantioselectivity. | nih.gov |
| Rh-catalyzed Hydrogenation | MDphos Ligands (Diamine-derived) | Various | Highly sensitive reactivity and stereoselectivity. | researchgate.net |
Precursor for the Synthesis of Novel Heterocyclic Compounds
Heterocyclic compounds are integral to medicinal chemistry and materials science. The 1,3-benzodioxole (B145889) moiety is found in numerous natural products and synthetic compounds with a broad range of biological activities. researchgate.net this compound is an excellent precursor for synthesizing novel heterocyclic systems due to the reactivity of its adjacent amino groups.
These amino groups can undergo condensation and cyclization reactions with various electrophiles to form five- or six-membered heterocyclic rings fused to the benzodioxole core. For example, reaction with dicarbonyl compounds can lead to the formation of quinoxalines, while reaction with other reagents can yield benzimidazoles or other nitrogen-containing heterocycles. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, for instance, often relies on carboxylic acid feedstocks to produce precursors for cyclization. nih.gov Similarly, the diamine can be used to generate more complex heterocyclic structures, such as pyrazoline and thiazole (B1198619) derivatives, which have been synthesized from 1,3-benzodioxole starting materials. researchgate.net A notable synthetic route involves the Huisgen 1,3-dipolar cycloaddition to create triazole rings attached to the benzodioxole system. researchgate.net
Table 2: Examples of Heterocyclic Compounds Derived from Benzodioxole Precursors
| Heterocycle Class | Synthetic Strategy | Key Reagents | Reference |
|---|---|---|---|
| 1,2,3-Triazoles | Huisgen 1,3-dipolar cycloaddition ("Click Chemistry") | Azide-functionalized benzodioxole, Phenylacetylene, CuI catalyst | researchgate.net |
| 1,3,4-Oxadiazoles | Dehydrative cyclization of diacyl hydrazines | Carboxylic acids, N-isocyaniminotriphenylphosphorane | nih.gov |
| Pyrazolines | Condensation/Cyclization | Chalcones (α,β-unsaturated ketones) | researchgate.net |
| Quinoxalines | Condensation of an o-diamine with a 1,2-dicarbonyl compound | 1,2-Diketones | General Knowledge |
| Benzimidazoles | Condensation of an o-diamine with a carboxylic acid or aldehyde | Aldehydes, Carboxylic acids | General Knowledge |
Integration into Polymer and Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules into well-defined structures through non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov This approach allows for the creation of "supramolecular polymers," which exhibit properties of conventional polymers but with unique features like responsiveness and internal order. nih.govnih.gov
This compound possesses ideal characteristics for use as a monomer in such systems. The two primary amine groups are excellent hydrogen bond donors, while the nitrogen lone pairs can act as hydrogen bond acceptors. The planar, electron-rich aromatic ring system is well-suited for π-π stacking interactions. These directional, non-covalent forces can guide the self-assembly of the diamine monomers into ordered, one-dimensional filaments or two-dimensional sheet-like architectures. nih.gov The chirality that can be introduced into derivatives of this diamine could further direct the formation of helical or other complex supramolecular structures. By designing building blocks with specific functionalities, it is possible to create supramolecular architectures with tailored mechanical, biological, or electronic properties. nih.gov
Application in Flow Chemistry Systems for Enhanced Synthesis (Conceptual)
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful technology for chemical synthesis. nih.gov These systems offer significant advantages, including enhanced heat transfer, precise control over reaction parameters, improved safety when handling hazardous chemicals, and the potential for automation and scalability. nih.govnih.govspringernature.com
Conceptually, the synthesis of derivatives from this compound is highly amenable to flow chemistry. A multi-step synthesis, such as the formation of a heterocyclic compound followed by further functionalization (e.g., a Suzuki-Miyaura coupling), could be "telescoped" into a continuous sequence. researchgate.netnih.gov In such a system, the diamine and other reagents would be pumped through heated reactor coils or packed-bed reactors containing immobilized catalysts. This would allow for rapid optimization of reaction conditions, reduced reaction times, and higher yields compared to traditional batch processing. The ability to integrate purification steps, such as liquid-liquid extraction, directly into the flow system further streamlines the manufacturing process, making it a highly efficient method for producing complex molecules derived from this compound. springernature.com
Biological Activity and Structure Activity Relationship Sar Studies of 1,3 Benzodioxole 4,5 Diamine Derivatives
Investigation of Potential Biological Activities Based on Benzodioxole Scaffold Properties
The inherent properties of the 1,3-benzodioxole (B145889) ring system have prompted extensive research into the biological potential of its derivatives. This scaffold is a component of many bioactive molecules, leading to investigations into its efficacy against various diseases. najah.eduresearchgate.net
Derivatives of the 1,3-benzodioxole scaffold have been widely evaluated for their anticancer properties. researchgate.net Numerous natural and synthetic compounds incorporating this moiety, such as podophyllotoxin (B1678966) and combretastatin (B1194345) A-2, are known to inhibit tubulin polymerization. researchgate.net
Research has shown that conjugating 1,3-benzodioxole derivatives with arsenical precursors can enhance the anti-tumor efficiency of the arsenicals. nih.govnih.gov These fabricated arsenicals demonstrated improved anti-proliferation activity by inhibiting the thioredoxin system, which in turn induces oxidative stress and initiates apoptosis in cancer cells. nih.govnih.gov In one study, certain 1,3-benzodioxole derivatives conjugated with arsenicals were shown to eliminate tumors in mice without causing organ damage.
Another study synthesized a series of 1,3-benzodioxoles and evaluated their in vitro antitumor activity against human tumor cell lines. One of the most active compounds, a methyl ester derivative, showed significant growth inhibitory activity across 52 cell lines. researchgate.net Similarly, certain carboxamide-containing benzodioxole compounds have demonstrated anticancer activity, with two specific derivatives reducing α-fetoprotein (α-FP) secretions in Hep3B liver cancer cells. najah.edu Peptidyl derivatives of 1,3-benzodioxole have also shown the ability to inhibit carcinoma S-180 tumour growth in mice. nih.gov
| Derivative Class | Cancer Cell Lines / Model | Observed Effect | Mechanism of Action (if specified) |
| Arsenical Conjugates | Various cancer cell lines and tumor-bearing mice | Enhanced anti-proliferation, tumor elimination nih.gov | Inhibition of thioredoxin system, induction of oxidative stress and apoptosis nih.govnih.gov |
| Methyl Ester Derivatives | 52 human tumor cell lines | Significant growth inhibition researchgate.net | Not specified |
| Carboxamide Derivatives | Hep3B (liver), Hela (cervical), Caco-2 (colorectal) | Reduced α-fetoprotein secretions (Hep3B) najah.edu | Not specified |
| Peptidyl Derivatives | Carcinoma S-180 in mice | Inhibition of tumour growth nih.gov | Not specified |
| 1,4-Benzodioxine Derivative | HepG2, PC-3, MCF-7, A549 | Broad-spectrum antiproliferative effect researchgate.net | Not specified |
The 1,3-benzodioxole system is a constituent of natural molecules that display antimicrobial activity. semanticscholar.org This has spurred the synthesis and evaluation of novel derivatives for their potential as antimicrobial agents to combat increasing antibiotic resistance. researchgate.netsemanticscholar.org
A study involving five newly synthesized 1,3-benzodioxole derivatives tested their in vitro antibacterial activity against five pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA). A Schiff base derivative demonstrated the ability to inhibit four of the five tested strains, with target prediction studies suggesting it binds to the bacterial FabH enzyme. researchgate.net In another investigation, peptidyl derivatives containing the 1,3-benzodioxole system were evaluated, and while some showed antitumor activity, they were also found to promote the growth of certain organisms like Bacillus subtilis. nih.gov
Further research into 5-(Benzo[d] researchgate.netnih.govdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives revealed high antibacterial activity against several Gram-positive and Gram-negative bacteria. Specifically, a pyrrolidinomethanone derivative showed significant minimum inhibitory concentrations (MICs) against Sarcina and Staphylococcus aureus. semanticscholar.org
| Derivative Class | Bacterial Strains | Observed Effect | Mechanism of Action (if specified) |
| Schiff Base Derivative | E. coli, P. aeruginosa, E. faecalis, S. aureus (MSSA & MRSA) | Inhibition of 4 out of 5 strains, including MRSA researchgate.net | In silico binding to bacterial FabH enzyme researchgate.net |
| 4,5-Dihydropyrazole Derivatives | Gram +ve and Gram -ve bacteria | High antibacterial activity; low MICs for Sarcina and S. aureus semanticscholar.org | Not specified |
| Peptidyl Derivatives | Bacillus subtilis | Promotion of growth nih.gov | Not specified |
Derivatives of 1,3-benzodioxole have been shown to interact with and modulate the activity of various biological receptors and enzymes.
One area of investigation is their effect on plant hormone receptors. A lead compound, N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide (B32628), was identified as a potential auxin receptor agonist based on pharmacophore modeling of the auxin receptor TIR1. frontiersin.org Subsequent synthesis and evaluation of a series of related compounds confirmed their auxin-like activity, promoting root growth in Arabidopsis thaliana and Oryza sativa (rice). frontiersin.org
In the context of mammalian systems, the 1,3-benzodioxole moiety is known for its ability to inhibit microsomal cytochrome P450 (CYP450) enzymes. nih.govnih.gov This property was leveraged in the design of anticancer arsenicals, where conjugation with a 1,3-benzodioxole derivative extended the retention time of the drug in the body. nih.govnih.gov Furthermore, certain isoxazole-4-carboxamide derivatives have been studied as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are implicated in pain and neurological disorders. researchgate.net
Elucidation of Molecular Mechanisms of Action for Biologically Active Derivatives
Understanding the molecular mechanisms through which 1,3-benzodioxole-4,5-diamine derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has begun to uncover these pathways for various biological activities.
For anticancer derivatives, a key mechanism involves the induction of oxidative stress. By inhibiting the thioredoxin system, which is highly conserved and crucial for regulating cellular redox balance, these compounds can lead to an accumulation of reactive oxygen species (ROS). nih.gov This oxidative stress can, in turn, trigger apoptotic pathways, leading to programmed cell death in cancer cells. nih.govnih.gov
In the case of derivatives acting as root growth promoters, the mechanism is linked to their function as auxin receptor agonists. frontiersin.org These compounds mimic the natural hormone auxin, binding to the TIR1 receptor. This interaction initiates a signaling cascade that leads to changes in gene expression, ultimately promoting the growth and development of roots. A genome-wide transcriptome analysis of rice roots treated with one such derivative confirmed its auxin-like functions and revealed the underlying mechanism of its root growth-promoting activity. frontiersin.org
Comprehensive Structure-Activity Relationship (SAR) Analysis for Diamine-Substituted Benzodioxoles
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they relate the chemical structure of a molecule to its biological activity. drugdesign.org For diaminobenzene derivatives, research has shown that the nature of substituents can significantly impact biological effects. For instance, a study on the mutagenicity of m-diaminobenzene and its alkyl-substituted analogs found that the size of the alkyl group at the C1 position influenced mutagenic activity. nih.gov While m-diaminobenzene was the most potent mutagen, increasing the size of the alkyl substituent (from methyl to ethyl to isopropyl and n-butyl) led to a decline and eventual loss of activity. nih.gov
While specific SAR studies for this compound are not extensively detailed in the available literature, principles can be drawn from related structures. For example, in a series of benzothiazole (B30560) derivatives designed as probes for tau protein, the linker between the core structure and other moieties was critical. rsc.org Replacing a trans-butadiene bridge with 1,2,3-triazole, amide, or ester linkers significantly altered the binding affinities and visualization capabilities for neurofibrillary tangles and Aβ plaques. rsc.org This highlights that for diamine-substituted benzodioxoles, the nature, size, and position of substituents on the amino groups and the aromatic ring would likely be critical determinants of their biological activity and target specificity.
In Vitro Cell-Based and Biochemical Assay Methodologies
A variety of in vitro assays are employed to screen and characterize the biological activities of 1,3-benzodioxole derivatives.
For Anticancer Activity:
MTT and MTS Assays: These are colorimetric assays used to assess cell viability and proliferation. They measure the metabolic activity of cells, providing an indication of the cytotoxic effects of the tested compounds. najah.eduresearchgate.net The MTS bioassay, for example, was used to determine the cytotoxicity of benzodioxole derivatives on cervical, colorectal, and liver cancer cell lines. najah.edu
α-Fetoprotein (α-FP) Secretion Assay: This is a more specific assay for liver cancer (Hep3B) cells, measuring the secretion of a biomarker protein to assess the compound's effect on tumor cell function. najah.edu
For Antimicrobial Activity:
Agar (B569324) Diffusion Method: This is a standard method to screen for antibacterial activity. The compound is applied to a plate of agar inoculated with bacteria, and the size of the zone of inhibition (where bacterial growth is prevented) is measured. researchgate.netsemanticscholar.org
Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of a compound that will inhibit the visible growth of a microorganism after overnight incubation. semanticscholar.org
For Enzyme Inhibition:
In Vitro α-Amylase Inhibitory Assay: This biochemical assay is used to evaluate the potential of compounds as antidiabetic agents by measuring their ability to inhibit the α-amylase enzyme, which is involved in carbohydrate digestion. nih.gov
These methodologies are crucial for the initial screening and mechanistic studies of novel this compound derivatives, providing essential data on their efficacy and mode of action.
Advanced Analytical Applications and Method Development Utilizing 1,3 Benzodioxole 4,5 Diamine
Development as a Fluorescent Derivatization Reagent (Conceptual from 5,6-diamine isomer)
The development of sensitive and selective analytical methods is crucial for the detection and quantification of trace amounts of analytes in complex matrices. Fluorescent derivatization is a powerful technique used to enhance the detectability of non-fluorescent or weakly fluorescent molecules by reacting them with a fluorescent reagent. The 5,6-diamine isomer of 1,3-benzodioxole (B145889), known as 4,5-methylenedioxy-1,2-phenylenediamine, is a known fluorogenic reagent. This compound reacts with α-keto acids to form highly fluorescent quinoxaline (B1680401) derivatives, enabling their sensitive determination. dojindo.com
Conceptually, 1,3-benzodioxole-4,5-diamine could serve a similar purpose. Its ortho-diamine functionality is the key reactive group that can undergo condensation reactions with various dicarbonyl compounds, such as α-keto acids and glyoxals, to form fluorescent heterocyclic products. The reaction mechanism would likely involve the formation of a stable, conjugated system that exhibits strong fluorescence.
Potential Reactions for Fluorescent Derivatization:
| Analyte Class | Reaction with this compound | Resulting Fluorescent Product |
| α-Keto Acids | Condensation reaction | Quinoxalinone derivatives |
| Glyoxals | Condensation reaction | Quinoxaline derivatives |
| Dicarbonyls | Condensation reaction | Extended π-system heterocycles |
The resulting derivatives would be expected to possess favorable photophysical properties, such as large Stokes shifts and high quantum yields, which are characteristic of some fluorescent dyes based on the 1,3-benzodioxole scaffold. researchgate.net The development of this compound as a derivatization reagent would involve optimizing reaction conditions (e.g., pH, temperature, and catalyst) to ensure quantitative and rapid derivatization of target analytes.
Chromatographic Method Development for Separation and Detection of Derivatives
Following successful derivatization, robust chromatographic methods are required for the separation and detection of the fluorescent derivatives. High-performance liquid chromatography (HPLC) coupled with a fluorescence detector (FLD) would be the technique of choice.
The development of an HPLC method would focus on achieving optimal separation of the derivatized analytes from the excess reagent and other matrix components. Key parameters to be optimized would include:
Stationary Phase: A reversed-phase column (e.g., C18 or C8) would likely be suitable for separating the relatively nonpolar fluorescent derivatives.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used. Gradient elution would likely be necessary to achieve separation of a wide range of derivatives with different polarities.
Detection: The fluorescence detector would be set to the specific excitation and emission wavelengths of the formed derivatives to ensure high sensitivity and selectivity. dojindo.com
Conceptual HPLC Method Parameters for Derivatives:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and separation of nonpolar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides acidic conditions to protonate any residual amines and improve peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic derivatives. |
| Gradient | 5% B to 95% B over 20 min | To separate a mixture of derivatives with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | Typical injection volume for analytical scale. |
| Detection (FLD) | Ex: ~370 nm, Em: ~450 nm | Based on typical wavelengths for similar quinoxaline derivatives. dojindo.com |
The successful development of such a method would enable the sensitive and selective quantification of various dicarbonyl compounds in biological and environmental samples.
Application in Enantioselective Analytical Techniques
Enantioselective analysis is critical in many fields, particularly in the pharmaceutical industry, where the chirality of a molecule can significantly impact its biological activity. This compound could potentially be utilized in enantioselective analytical techniques in two main ways: as a chiral derivatization reagent or as a component of a chiral stationary phase.
If this compound were to be resolved into its enantiomers, it could be used as a chiral derivatization reagent. By reacting with a racemic analyte containing a suitable functional group (e.g., a carboxylic acid), a pair of diastereomers would be formed. These diastereomers, having different physical properties, could then be separated using standard achiral chromatography.
More plausibly, derivatives of this compound could be incorporated into chiral stationary phases (CSPs) for HPLC. The rigid and structurally defined nature of the benzodioxole ring system, combined with the potential for introducing other chiral centers or functional groups through the diamine moiety, makes it an interesting scaffold for the design of new CSPs. The diamine functionality allows for the attachment of the molecule to a solid support (e.g., silica (B1680970) gel) and for further chemical modification to create chiral selectors.
The development of such applications would be a significant undertaking, requiring synthetic chemistry to prepare the chiral reagents or stationary phases, followed by extensive chromatographic evaluation to assess their enantioselective recognition capabilities. While direct applications of this compound in this area have not been reported, the broader field of enantioselective synthesis has seen the use of diamine and dioxolane structures in chiral catalysts and ligands, suggesting the potential of this compound scaffold in chiral recognition.
Q & A
Basic: What synthetic routes are recommended for 1,3-Benzodioxole-4,5-diamine, and how can reaction efficiency be optimized?
Methodological Answer:
The most common synthetic approach involves the reduction of nitro precursors (e.g., 1,3-Benzodioxole-4,5-dinitro) using stannous chloride (SnCl₂·2H₂O) under reflux conditions in ethanol. Reaction progress is monitored via thin-layer chromatography (TLC), with typical completion within 5–7 hours at 75°C. Post-reduction, alkaline workup (10% NaOH) and extraction with ethyl acetate yield the diamine. Optimization strategies include:
- Catalyst Screening : Testing alternatives to SnCl₂, such as hydrogenation with Pd/C or Ni catalysts, to reduce toxicity.
- Solvent Optimization : Evaluating polar aprotic solvents (e.g., DMF) for improved solubility.
- Temperature Control : Lowering reaction temperatures to minimize decomposition of sensitive intermediates .
Advanced: How can researchers resolve discrepancies in purity assessments during synthesis?
Methodological Answer:
Discrepancies in purity often arise from oxidation byproducts or unreacted precursors. A multi-technique approach is recommended:
- HPLC-MS : Quantify impurities using reverse-phase HPLC coupled with mass spectrometry (e.g., ESI-MS) to identify oxidation products like quinone derivatives.
- NMR Cross-Validation : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., density functional theory, DFT) to confirm structural integrity.
- Elemental Analysis : Verify stoichiometry of C, H, and N to detect non-volatile residues.
- Reference Standards : Use commercially available or synthesized analogs (e.g., 4,5-dimethoxy-o-phenylenediamine hydrochloride) for calibration .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H NMR (δ ~4.8–5.2 ppm for benzodioxole protons; δ ~3.5 ppm for amine protons) and ¹³C NMR (δ ~100–150 ppm for aromatic carbons).
- IR Spectroscopy : Confirm NH₂ stretches (~3300–3500 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for structure refinement. For air-sensitive crystals, employ inert-atmosphere gloveboxes during data collection .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amine groups are reactive toward electrophilic substitution or cross-coupling reactions.
- Reaction Pathway Simulation : Use software like Gaussian or ORCA to simulate intermediates in oxidation or cyclization reactions.
- Solvent Effects : Apply continuum solvation models (e.g., SMD) to assess solvent polarity impacts on reaction kinetics.
- Validation : Compare computational results with experimental UV-Vis or cyclic voltammetry data to refine models .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if airborne particles are generated.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Storage : Store in airtight, light-resistant containers under nitrogen at 2–8°C to prevent oxidation.
- Spill Management : Neutralize spills with dilute acetic acid, followed by adsorption with inert materials (e.g., vermiculite) .
Advanced: How can X-ray crystallography address structural ambiguities in this compound derivatives?
Methodological Answer:
- Twinned Data Refinement : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine occupancy and anisotropic displacement parameters.
- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve disorder in the benzodioxole ring.
- Hydrogen Bonding Analysis : Generate Hirshfeld surfaces via CrystalExplorer to map intermolecular interactions influencing stability .
Basic: What are the common oxidative degradation products of this compound, and how are they detected?
Methodological Answer:
- Degradation Pathways : Exposure to air or light leads to quinone formation (e.g., 1,3-Benzodioxole-4,5-quinone).
- Detection Methods :
Advanced: What strategies mitigate diamine instability during long-term storage?
Methodological Answer:
- Lyophilization : Freeze-dry the compound under vacuum to remove moisture, which accelerates oxidation.
- Antioxidant Additives : Store with 0.1% BHT or ascorbic acid to scavenge free radicals.
- Inert Matrices : Encapsulate in cyclodextrins or silica nanoparticles to limit oxygen exposure.
- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) with periodic HPLC analysis to establish shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
